2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid
Description
Chemical Structure and Properties 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid (IUPAC name) is a heterocyclic compound featuring a thiophene ring substituted with a 4-chlorobenzoyl group at the 5-position and an acetic acid moiety at the 2-position. Its molecular formula is C₁₃H₁₀ClO₃S, with a molecular weight of 293.73 g/mol (calculated from ). This compound is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic and antipyretic properties .
Synthesis and Applications
The compound can be synthesized via acylation of the thiophene ring followed by introduction of the acetic acid group. For example, oxalyl chloride is often employed to activate carboxylic acid intermediates, as seen in the synthesis of related indole derivatives (). Its primary applications lie in medicinal chemistry, particularly in modulating cyclooxygenase (COX) enzymes to reduce inflammation .
Properties
IUPAC Name |
2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAFTLISOCCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid typically involves the acylation of a thienyl derivative with 4-chlorobenzoyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation reaction. The process can be summarized as follows:
Acylation: 2-thiophenecarboxylic acid reacts with 4-chlorobenzoyl chloride in the presence of a base to form 2-[5-(4-chlorobenzoyl)-2-thienyl]carboxylic acid.
Introduction of Acetic Acid Group: The carboxylic acid group is then converted to an acetic acid moiety through esterification or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzoyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic Acid
- Molecular Formula : C₁₃H₈Cl₂O₃S
- Molecular Weight : 315.16 g/mol ()
- Key Difference : The benzoyl group contains 2,4-dichloro substituents instead of a single 4-chloro group.
Zomepirac (5-(4-Chlorobenzoyl)-1,4-dimethylpyrrol-2-ylacetic Acid)
- Molecular Formula: C₁₅H₁₄ClNO₃
- Molecular Weight : 291.7 g/mol ()
- Key Difference : Replaces the thiophene ring with a pyrrole ring and introduces methyl groups.
- Impact : Pyrrole-based derivatives often exhibit altered COX selectivity compared to thiophene analogs. Zomepirac, however, was withdrawn due to hypersensitivity reactions, highlighting the importance of heterocycle choice in safety profiles .
Core Heterocycle Modifications
Indomethacin (2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic Acid)
- Molecular Formula: C₁₉H₁₆ClNO₄
- Molecular Weight : 357.8 g/mol ()
- Key Difference : Substitutes the thiophene with an indole ring, adding methoxy and methyl groups.
- Impact : Indomethacin’s indole core enhances COX-1 inhibition potency but increases gastrointestinal toxicity compared to thiophene derivatives .
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic Acid
Functional Group Variations
2-[5-(2-Chloroacetyl)-2-thienyl]acetic Acid
- Molecular Formula : C₈H₇ClO₃S
- Molecular Weight : 218.66 g/mol ()
- Key Difference : Substitutes the benzoyl group with a chloroacetyl moiety.
[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic Acid
- Molecular Formula : C₈H₅ClN₂O₃S
- Molecular Weight : 244.66 g/mol ()
- Key Difference : Replaces the thiophene with a benzothiadiazole ring.
- Impact : Benzothiadiazole derivatives are often explored in materials science and antiviral research, indicating divergent applications compared to the anti-inflammatory target compound .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Activity vs. Structure : Thiophene-based compounds (e.g., the target molecule) generally exhibit balanced COX-1/COX-2 inhibition, whereas indole derivatives like indomethacin show stronger COX-1 affinity, correlating with higher ulcerogenic risk .
- Metabolic Stability: Dichloro-substituted analogs () may face faster hepatic clearance due to increased halogen bulk, reducing half-life compared to mono-chloro derivatives .
- Emerging Applications : Benzothiadiazole and thiazole derivatives () are being explored beyond traditional NSAID roles, such as in diabetes management (e.g., hypoglycemic indoline derivatives in ).
Biological Activity
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid is a thiophene derivative known for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This compound has garnered interest in medicinal chemistry due to its unique structural features and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a thienyl ring and a chlorobenzoyl group, contributing to its reactivity and biological interactions. The molecular formula is , which indicates the presence of functional groups that may influence its pharmacological profile.
The primary mechanism of action for this compound involves the inhibition of Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, which are involved in inflammatory responses. By modulating prostanoid synthesis, the compound exhibits anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, possess significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Pseudomonas aeruginosa | Antibacterial | |
| Candida albicans | Antifungal |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent through its ability to inhibit COX-2 activity, which is crucial for prostaglandin synthesis during inflammatory responses. This inhibition can lead to reduced inflammation and pain relief.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
In Vitro Cytotoxicity Study
- A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing significant antiproliferative activity. The IC50 values ranged from low micromolar concentrations, indicating potent activity against cancer cells.
- The mechanism involved cell cycle arrest at the G2/M phase, suggesting a potential application in cancer therapy.
-
Docking Studies
- Molecular docking simulations have provided insights into the binding affinity of this compound with target enzymes like COX-2 and microsomal prostaglandin E synthase-1. These studies indicate strong interactions facilitated by hydrogen bonding and hydrophobic interactions, which enhance its biological efficacy.
Summary of Findings
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Anti-inflammatory Effects : Inhibits COX-2 and prostaglandin synthesis.
- Cytotoxicity : Demonstrates significant antiproliferative effects on cancer cell lines.
- Molecular Docking : Strong binding interactions with relevant biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
